
5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol, also known as MRS2500, is a selective antagonist of the P2Y1 receptor for ADP. This compound has been widely used in scientific research due to its ability to selectively block the P2Y1 receptor without affecting other ADP receptors.
Wirkmechanismus
5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol selectively blocks the P2Y1 receptor for ADP without affecting other ADP receptors. The P2Y1 receptor is a G protein-coupled receptor that is activated by ADP and plays a critical role in platelet aggregation, thrombosis, and vascular diseases. 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol binds to the P2Y1 receptor and prevents the binding of ADP, thereby inhibiting the downstream signaling pathways that lead to platelet aggregation and thrombosis.
Biochemical and Physiological Effects:
5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol has been shown to inhibit platelet aggregation and thrombosis in vitro and in vivo. In addition, 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol has been shown to regulate bone formation and resorption, as well as insulin secretion and glucose metabolism. 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol in lab experiments include its high selectivity for the P2Y1 receptor, its ability to block the receptor without affecting other ADP receptors, and its availability as a pure compound. The limitations of using 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol in lab experiments include its relatively high cost and the need for specialized equipment and expertise to perform the experiments.
Zukünftige Richtungen
For the use of 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol in scientific research include further investigation of its role in platelet aggregation, thrombosis, and vascular diseases, as well as its potential use as a therapeutic agent for these conditions. In addition, 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol may have potential applications in the treatment of bone disorders, such as osteoporosis, and in the regulation of insulin secretion and glucose metabolism. Further studies are also needed to investigate the potential side effects and toxicity of 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol in humans.
Synthesemethoden
The synthesis of 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol involves the reaction of 5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-amine with 5-bromo-2-hydroxybenzoic acid in the presence of N,N-dimethylformamide (DMF) and triethylamine. The reaction yields 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol as a white solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol has been widely used in scientific research as a selective antagonist of the P2Y1 receptor for ADP. This compound has been used to study the role of the P2Y1 receptor in platelet aggregation, thrombosis, and vascular diseases. 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol has also been used to investigate the role of the P2Y1 receptor in bone formation and resorption, as well as in the regulation of insulin secretion and glucose metabolism.
Eigenschaften
IUPAC Name |
5-methoxy-2-[5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-26-12-5-3-11(4-6-12)16-17(23-10-24-18(16)19(20,21)22)14-8-7-13(27-2)9-15(14)25/h3-10,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNIJVGGDKGXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=CN=C2C(F)(F)F)C3=C(C=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-[5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

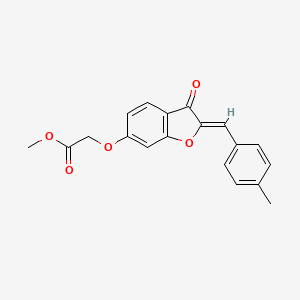

![2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2883648.png)
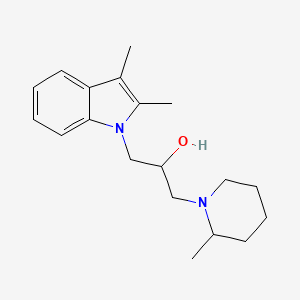

![2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2883651.png)
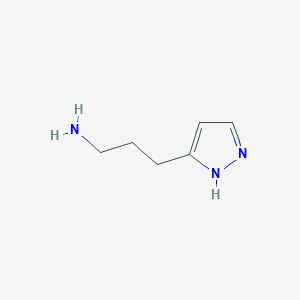
![3-{N'-[(2-chloropyridin-3-yl)sulfonyl]hydrazinecarbonyl}-N-(2,4-dimethylphenyl)benzene-1-sulfonamide](/img/structure/B2883654.png)
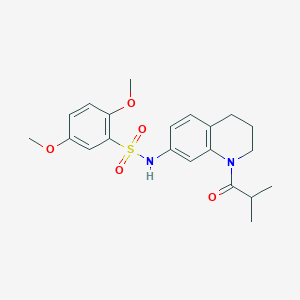

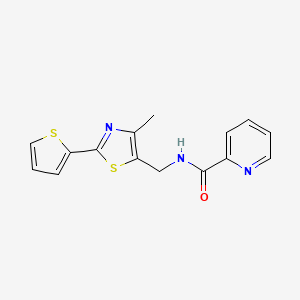
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2883664.png)
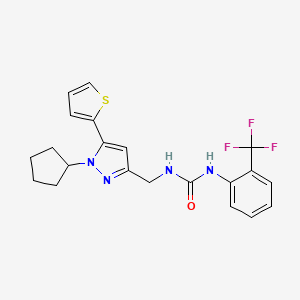
![3-(1-azepanylcarbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2883666.png)